Cyclohexyl Butyl Phthalate-d4 Cyclohexyl Butyl Phthalate-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0200008
InChI:
SMILES:
Molecular Formula: C₁₈H₂₀D₄O₄
Molecular Weight: 308.41

Cyclohexyl Butyl Phthalate-d4

CAS No.:

Cat. No.: VC0200008

Molecular Formula: C₁₈H₂₀D₄O₄

Molecular Weight: 308.41

* For research use only. Not for human or veterinary use.

Cyclohexyl Butyl Phthalate-d4 -

Specification

Molecular Formula C₁₈H₂₀D₄O₄
Molecular Weight 308.41

Introduction

Chemical Identity and Structure

Cyclohexyl Butyl Phthalate-d4 is a synthetic organic compound characterized by its phthalate base structure with specific functional groups. The molecule contains four deuterium atoms strategically positioned on the benzene ring.

ParameterValue
Molecular FormulaC₁₈H₂₀D₄O₄
Molecular Weight308.41 g/mol
IUPAC Name1-O-butyl 2-O-cyclohexyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
CAS Number84-64-0 (non-deuterated version)
SMILES[2H]c1c([2H])c([2H])c(C(=O)OC2CCCCC2)c(C(=O)OCCCC)c1[2H]

The compound features a benzene ring with two carboxylic acid groups in the ortho position, forming esters with a butyl group and a cyclohexyl group respectively. The deuterium atoms replace the four hydrogen atoms on the benzene ring, resulting in a structure that maintains identical chemical properties to the non-deuterated version but with distinct mass spectrometric characteristics .

Physical and Chemical Properties

The physical and chemical properties of Cyclohexyl Butyl Phthalate-d4 closely resemble those of its non-deuterated counterpart, with slight differences due to the isotope effect.

PropertyValueNotes
Physical StateClear brownish liquidSlightly viscous with mild odor
Melting Point≈25°CBased on non-deuterated version
Boiling Point≈405.2°CEstimated value
Density≈1.1027 g/cm³Estimated value
Refractive Index≈1.5400Estimated value
SolubilitySlightly soluble in chloroform and ethyl acetateInsoluble in water
StabilityStable at room temperatureHydrolyzes under low or high pH conditions

The compound is stored as a neat substance and should be kept at +4°C for optimal stability. When exposed to environmental conditions, it behaves similarly to other phthalates, with limited water solubility but good solubility in organic solvents .

Synthesis and Production Methods

Cyclohexyl Butyl Phthalate-d4 is synthesized through a specific esterification process that incorporates deuterium atoms into the molecule's structure.

Synthetic Pathway

The synthesis involves the following key steps:

  • Reaction of phthalic anhydride with deuterium-labeled reagents

  • Esterification with butanol to form the mono-butyl ester intermediate

  • Second esterification with cyclohexanol to complete the diester structure

  • Purification to isolate the deuterium-labeled product

The presence of a deuterium source during synthesis ensures the incorporation of four deuterium atoms at the aromatic positions. The reaction typically occurs in the presence of an appropriate catalyst to facilitate the esterification process.

Industrial Production

For commercial production, the synthesis is scaled up using high-purity deuterium-labeled reagents to ensure the integrity of the final product. The manufacturing process closely follows laboratory techniques but is adapted for larger-scale production demands.

Applications in Research and Analysis

Cyclohexyl Butyl Phthalate-d4 serves several important functions in scientific research and analytical applications.

Analytical Chemistry Applications

The compound is primarily used as an internal standard in mass spectrometry-based analytical methods:

ApplicationPurposeAnalytical Technique
Environmental MonitoringQuantification of phthalates in environmental samplesLC-MS/MS
BiomonitoringAnalysis of phthalate metabolites in urine and bloodHPLC-ESI-MS/MS
Pharmaceutical AnalysisQuality control of pharmaceutical productsGC-MS
Plastics and Materials TestingDetermination of phthalate content in consumer productsGC-MS, LC-MS

As an isotopically labeled internal standard, it provides accurate quantification in complex matrices due to its nearly identical chemical behavior to the non-labeled analyte while being distinguishable by mass spectrometry .

Toxicological Research

The compound is used in research investigating the biological effects and metabolism of phthalates:

  • Study of metabolic pathways and biotransformation

  • Investigation of pharmacokinetics and tissue distribution

  • Assessment of environmental fate and bioaccumulation

  • Evaluation of exposure routes and human biomonitoring

Biological Effects and Toxicology

Research has revealed several biological effects associated with Cyclohexyl Butyl Phthalate-d4 and related compounds.

Cellular Interactions

Studies have shown that Cyclohexyl Butyl Phthalate-d4:

  • Binds to receptors on liver cells

  • Inhibits the production of p21 protein, which is necessary for cell cycle progression

  • Increases levels of p27, which promotes cell growth

  • Causes DNA damage in animal cells

  • Can induce oxidative damage when combined with zirconium oxide (ZrO2)

Mechanism of Action

The mechanism of action involves metabolism within biological systems:

  • Hydrolysis by esterases to form monoesters

  • Entry of metabolites into various metabolic pathways

  • The deuterium atoms influence pharmacokinetics, allowing researchers to trace metabolic processes effectively

  • This altered metabolism provides valuable insights for drug development and toxicology studies

Analytical Methods for Detection

Several analytical techniques are employed for the detection and quantification of Cyclohexyl Butyl Phthalate-d4 and related compounds.

Sample Preparation Methods

MethodDescriptionApplication
Enzymatic DeconjugationTreatment with β-glucuronidase to hydrolyze glucuronidated analytesUrine analysis
Solid Phase Extraction (SPE)Extraction and concentration of phthalates from complex matricesEnvironmental samples
Liquid-Liquid ExtractionSeparation of phthalates from aqueous matrices using organic solventsVarious biological matrices
Headspace SamplingVapor phase sampling for volatile phthalatesAir monitoring

Instrumental Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for analyzing Cyclohexyl Butyl Phthalate-d4:

  • Reversed-phase HPLC for separation

  • Electrospray ionization (ESI) for efficient ionization

  • Multiple reaction monitoring (MRM) for sensitive and selective detection

  • Isotope dilution for accurate quantification using labeled standards

The limits of detection are typically in the low ng/mL range, allowing for sensitive monitoring in various matrices.

Comparison with Other Phthalates

Cyclohexyl Butyl Phthalate-d4 shares similarities with other phthalates but has distinct properties due to its specific structure and deuterium labeling.

PhthalateMolecular FormulaMW (g/mol)CAS NumberPrimary Use
Cyclohexyl Butyl Phthalate-d4C₁₈H₂₀D₄O₄308.41-Analytical standard
Cyclohexyl Butyl PhthalateC₁₈H₂₄O₄304.3884-64-0Plasticizer
Butyl Benzyl PhthalateC₁₉H₂₀O₄312.3685-68-7Plasticizer
Dibutyl PhthalateC₁₆H₂₂O₄278.3584-74-2Plasticizer
Dicyclohexyl PhthalateC₂₀H₂₆O₄330.4284-61-7Plasticizer

The deuterated version is primarily used for research and analytical purposes, whereas the non-deuterated phthalates are used as plasticizers in industrial applications .

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